H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH

Description

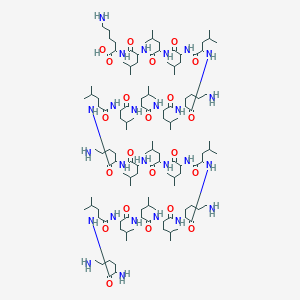

This synthetic peptide features a repetitive sequence of alternating lysine (Lys) and leucine (Leu) residues, all in racemic (DL) configurations. The structure is characterized by:

- Sequence: Lys-Leu-Leu-Leu-Leu repeats, interspersed with lysine residues.

- Key Features: DL-Isomers: The racemic mixture of D- and L-amino acids may confer resistance to enzymatic degradation and alter binding specificity . Hydrophobic and Charged Residues: Leucine contributes hydrophobicity, while lysine provides positive charge, enhancing interactions with negatively charged biomolecules (e.g., DNA, cell membranes) . Structural Flexibility: The alternating sequence may promote helical or β-sheet conformations, depending on environmental conditions .

Properties

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIRXSYRKZHJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H238N26O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for the assembly of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of such peptides can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

The peptide “H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH” can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, if present.

Reduction: Reduction of disulfide bonds, if any, to free thiol groups.

Substitution: Substitution reactions involving the side chains of amino acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using proteases.

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Specific reagents depending on the target amino acid side chain.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptide fragments, while oxidation or reduction would modify specific residues within the peptide.

Scientific Research Applications

The peptide “H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH” has several scientific research applications, including:

Structural Studies: Investigating the structural properties of peptides and proteins, including folding and stability.

Biological Research: Studying the interactions of peptides with biological molecules, such as enzymes, receptors, and antibodies.

Medical Research: Exploring potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.

Industrial Applications: Utilizing peptides in the development of biomaterials, sensors, and other industrial products.

Mechanism of Action

The mechanism of action of this peptide depends on its specific application

Enzymes: Acting as substrates, inhibitors, or activators.

Receptors: Binding to cell surface receptors to modulate signaling pathways.

Membranes: Integrating into or disrupting cell membranes, which is common for antimicrobial peptides.

The specific pathways involved would depend on the context of the research or application.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Peptides

†Estimated based on similar compounds.

Key Differentiators

Sequence Repetition vs. Simplicity :

- The target compound’s repetitive Lys-Leu-Leu-Leu-Leu motif distinguishes it from shorter peptides like H-Lys-Leu-Lys-OH·3HCl, which lack structural complexity but excel in specific charge-mediated interactions .

- In contrast, H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH incorporates aromatic (Tyr) and cationic (Arg) residues, enabling neuropeptide signaling applications .

DL-Isomer Effects: Racemic DL-amino acids in the target compound may reduce proteolytic susceptibility compared to all-L isomers, as seen in H-Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu-OH . Structural studies on DL-Leu-containing peptides (e.g., Ac-DL-Leu-NMe2) reveal that DL-isomers adopt distinct side-chain conformations (Z-disposition), altering hydrophobic packing and interaction surfaces .

Functional Versatility :

- The target peptide’s lysine-rich sequence enhances binding to anionic targets (e.g., heparin, bacterial membranes), similar to H-Lys-Ala-Gly but with higher avidity due to multivalency .

- Unlike H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-OH, which integrates redox-active Met and His, the target compound focuses on structural and charge-driven interactions .

Biological Activity

H-DL-Lys-DL-Leu is a synthetic peptide composed of alternating lysine (Lys) and leucine (Leu) residues. This compound has garnered interest due to its potential biological activities, including its role as an inhibitor in various enzymatic processes and its antiproliferative effects on cancer cells. This article examines the biological activity of H-DL-Lys-DL-Leu through a review of relevant studies, case analyses, and data tables.

Chemical Structure and Properties

H-DL-Lys-DL-Leu is characterized by a repetitive sequence of lysine and leucine, which influences its hydrophobicity and biological interactions. The molecular formula can be represented as follows:

where , , , and denote the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms based on the specific sequence length.

Antiproliferative Effects

Research indicates that peptides rich in leucine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that multi-leucine peptides could inhibit prostate cancer cell growth effectively. The IC50 values for these peptides ranged from 19 ± 7 μM to 50 ± 10 μM depending on the specific peptide variant tested .

Table 1: Antiproliferative Activity of Multi-Leu Peptides

| Peptide Variant | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| ML-Peptide 1 | DU145 | 19 ± 7 | Significant inhibition |

| ML-Peptide 2 | LNCaP | 50 ± 10 | Moderate inhibition |

| Control | DU145 | >100 | No significant effect |

Enzyme Inhibition

The peptide has also been shown to selectively inhibit proprotein convertases (PCs) such as PACE4 and furin. The presence of leucine residues enhances the specificity and potency of these inhibitors. For example, peptides with multiple leucine residues were found to have K_i values in the low nanomolar range for PACE4, demonstrating their potential as therapeutic agents in conditions where these enzymes are implicated .

Table 2: Inhibitory Potency of Leu-Rich Peptides

| Peptide Variant | Target Enzyme | K_i (nM) | Specificity Ratio (furin/PACE4) |

|---|---|---|---|

| Ac-LLRVKR-NH2 | PACE4 | 18-22 | 18-fold |

| Ac-LLLLRVKR-NH2 | PACE4 | Low | High |

| Ac-LLLRVKR-NH2 | Furin | 900 | Low |

The mechanism by which H-DL-Lys-DL-Leu exerts its biological effects may involve several pathways:

- Cell Cycle Arrest : Studies have shown that treatment with leucine-rich peptides can lead to cell cycle arrest in the G0/G1 phase, indicating potential applications in cancer therapy .

- Enzymatic Interaction : The hydrophobic nature of leucine enhances binding to target enzymes, facilitating inhibition and altering metabolic pathways related to cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of H-DL-Lys-DL-Leu in preclinical models:

- Prostate Cancer Model : In vitro studies using DU145 cells treated with H-DL-Lys-DL-Leu demonstrated a marked reduction in cell viability compared to untreated controls, supporting its use as a therapeutic candidate.

- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that treatment led to increased levels of apoptotic markers, suggesting that H-DL-Lys-DL-Leu may induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.